BENGHE Foundational & Exploratory

Check Availability & Pricing

BGG463: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463, also known as NVP-BGG463 or K03859, is a potent, orally active, type Il inhibitor of
Cyclin-Dependent Kinase 2 (CDK2) and the Bcr-Abl tyrosine kinase, including the gatekeeper
mutant T3151.[1] Developed through a rational 'hybrid design' approach, BGG463 locks the
target kinase in an inactive "DFG-out" conformation, a mechanism shared with the well-known
kinase inhibitor imatinib.[2] Its ability to inhibit the T315I mutant of Bcr-Abl, which is resistant to
first and second-generation Abl kinase inhibitors, makes it a compound of significant interest in
the context of chronic myeloid leukemia (CML). This guide provides a comprehensive overview
of the chemical structure, properties, mechanism of action, and preclinical data available for
BGG463.

Chemical Structure and Physicochemical Properties

BGG463 is a complex small molecule with the formal name 6-[[6-(acetylamino)-4-
pyrimidinylJoxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-
naphthalenecarboxamide.[1] Its chemical and physical properties are summarized in the tables
below.

Table 1: Chemical Identifiers
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Identifier

Value

Formal Name

6-[[6-(acetylamino)-4-pyrimidinylJoxy]-N-[4-[(4-
methyl-1-piperazinyl)methyl]-3-
(trifluoromethyl)phenyl]-1-

naphthalenecarboxamide[1]

Synonyms

NVP-BGG463, K03859[1]

CAS Number

890129-26-7[1]

Molecular Formula

C30H29F3N603[1]

Molecular Weight

578.6 g/mol [1]

SMILES

CC(NC1=CC(OC2=CC=C3C(C(NC(C=CAC(F)
(F)F)=CC=C4CN5CCN(CC5)C)=0)=CC=CC3=
C2)=NC=N1)=0[1]

InChl

InChl=1S/C30H29F3N603/c1-19(40)36-27-16-
28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-
25(24)29(41)37-22-7-6-21(26(15-
22)30(31,32,33))17-39-12-10-38(2)11-13-39/h3-
9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)
(H,34,35,36,40)[1]

Table 2: Physicochemical Properties
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Property Value
Physical Form Solid[1]
Color Light yellow to yellow

DMSO: 0.1-1 mg/mL (Slightly soluble)
[1]Methanol: 1-10 mg/mL (Sparingly soluble)
[1]JFormulated in 10% DMSO, 40% PEG300, 5%

Solubility Tween-80, 45% Saline: = 2.08
mg/mLFormulated in 10% DMSO, 90% (20%
SBE-B-CD in Saline): = 2.08 mg/mLFormulated
in 10% DMSO, 90% Corn Oil: = 2.08 mg/mL

Predicted pKa 12.06 + 0.70
Predicted Boiling Point 669.0 £ 55.0 °C
Storage Temperature -20°C

Pharmacological Properties and Mechanism of
Action

BGG463 is a dual inhibitor of the Bcr-Abl tyrosine kinase and CDK2. Its mechanism of action
involves binding to the kinase domain and stabilizing the inactive "DFG-out” conformation,
which disrupts the assembly of the hydrophobic spine essential for kinase activity.[2]

Kinase Inhibition Profile

BGG463 has demonstrated potent inhibitory activity against wild-type Bcr-Abl and several
clinically relevant mutants, most notably the T315I "gatekeeper" mutation that confers
resistance to many other tyrosine kinase inhibitors. It is also a potent inhibitor of CDK2.

Table 3: BGG463 Kinase Inhibitory Activity (ICso)
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Kinase Target ICs0 (M)
BCR-ABL 0.09
BCR-ABL (T315l) 0.590
c-ABL (T334l) 0.25

Not explicitly quantified in the provided search
CDK2
results.

BGG463 is also reported to inhibit other tyrosine kinases such as EPHA2, JAKS3, and RET. A
comprehensive kinase selectivity profile across the human kinome would be beneficial for a
more complete understanding of its off-target effects.

Preclinical Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for BGG463 are not widely available in
the public domain. However, it is described as being orally active and demonstrating good
efficacy in mouse models of Chronic Myeloid Leukemia (CML). Further studies are required to
fully characterize its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Signaling Pathways

BGG463 exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer
cell proliferation and survival.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis
of CML. It activates a number of downstream signaling pathways that promote cell proliferation,
inhibit apoptosis, and alter cell adhesion. BGG463's inhibition of Bcr-Abl, including the drug-
resistant T315I mutant, blocks these aberrant signals.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15591037?utm_src=pdf-body
https://www.benchchem.com/product/b15591037?utm_src=pdf-body
https://www.benchchem.com/product/b15591037?utm_src=pdf-body
https://www.benchchem.com/product/b15591037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratgry

Check Availability & Pricing

Inhibits

/\

nstream Pathways

RAS/RAF/MEK/ERK PI3K/AKT/mTOR JAK/STAT
Pathway Pathway Pathway
Cell Proliferation

Cell Survival
Click to download full resolution via product page

(Anti-apoptosis)

BGG463 inhibits Bcr-Abl, blocking downstream pro-survival pathways.

CDK2 Signaling Pathway

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. In
many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell division. By acting as
a type Il inhibitor, BGG463 can arrest the cell cycle and inhibit tumor growth.
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BGG463 inhibits CDK2, leading to cell cycle arrest at the G1/S checkpoint.

Experimental Protocols

Detailed experimental protocols for BGG463 are not readily available in publicly accessible
documents. However, based on the nature of the compound, standard assays for kinase

inhibitors would be employed for its characterization.

In Vitro Kinase Assays

o Biochemical Assays: To determine the ICso values, radiometric assays (e.g., using 33P-ATP)
or non-radioactive assays (e.g., ADP-Glo™, LanthaScreen™) with recombinant Bcr-Abl

(wild-type and mutants) and CDK2/Cyclin complexes would be utilized.

o Cell-Based Assays:

o Proliferation Assays: The anti-proliferative activity of BGG463 can be assessed in CML
cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant Ber-Abl) using assays such as
MTT, CellTiter-Glo®, or direct cell counting.

o Apoptosis Assays: Induction of apoptosis can be measured by flow cytometry using
Annexin V/Propidium lodide staining or by Western blotting for cleavage of PARP and
caspase-3.
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o Western Blotting: To confirm the mechanism of action, the phosphorylation status of Bcr-
Abl and its downstream targets (e.g., CrkL, STAT5) and CDK2 substrates (e.g., Rb) can be
analyzed in treated cells.

In Vitro Evaluation
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A typical preclinical evaluation workflow for a kinase inhibitor like BGG463.

In Vivo Studies

e Animal Models: The efficacy of orally administered BGG463 would be evaluated in mouse
models of CML. This could involve subcutaneous xenografts of human CML cell lines in
immunodeficient mice or transgenic mouse models that develop a CML-like disease.

o Pharmacokinetic Analysis: Plasma concentrations of BGG463 would be measured over time
after oral and intravenous administration to determine key parameters such as bioavailability,
half-life, clearance, and volume of distribution.

e Pharmacodynamic Analysis: The in vivo inhibition of Bcr-Abl and CDK2 signaling can be
assessed by analyzing tumor biopsies or surrogate tissues for changes in the
phosphorylation of downstream targets.

Clinical Development and Safety

As of the latest available information, there is no public record of BGG463 entering clinical
trials. Therefore, its clinical safety and efficacy in humans have not been established. Any
handling and use of BGG463 should be restricted to preclinical research settings, and
appropriate safety precautions should be taken.

Conclusion
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BGG463 is a promising preclinical compound with a dual mechanism of action against Bcr-Abl
and CDK2. Its most significant feature is its ability to inhibit the T315I mutant of Bcr-Abl, a
major challenge in the treatment of CML. While the publicly available data on BGG463 is
limited, it represents a valuable tool for researchers studying kinase inhibition, drug resistance,
and the development of novel cancer therapeutics. Further investigation into its broader kinase
selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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